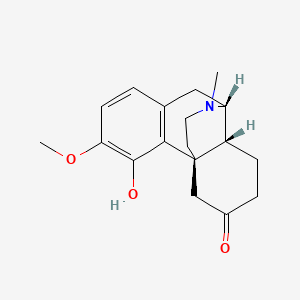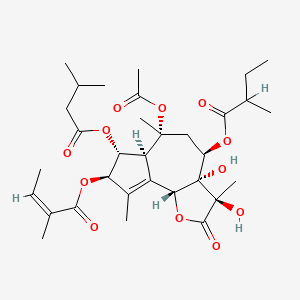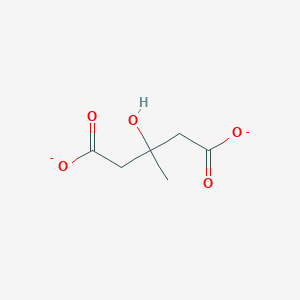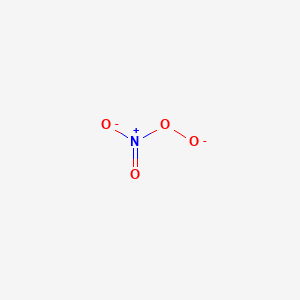
Cucurbitacin Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucurbitacin Q is a cucurbitacin.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Cucurbitacin Q has been identified as one of the active components in the cucurbitacin family, exhibiting significant anticancer activity. It works through various mechanisms like antiproliferation, inhibition of migration and invasion, proapoptosis, and promoting cell cycle arrest. It impacts signaling pathways crucial in cancer cell apoptosis and survival, such as JAK-STAT3, Wnt, PI3K/Akt, and MAPK pathways. This compound has shown potential when used in combination with other chemotherapeutic drugs, enhancing their anticancer effects (Cai et al., 2015).
Targeting Estrogen Receptors in Breast Cancer
Specifically, this compound has been noted for its ability to target estrogen receptors, particularly in breast cancer research. It inhibits tumor progression by blocking the STAT3 pathway, a significant factor in the development of breast cancer (Kumar, 2022).
Application in Lung Cancer Therapy
Research has also highlighted the use of this compound in lung cancer therapy. Its potential tumor-killing activities and the modulation of molecular signaling pathways provide a strong basis for its use as a mainline chemotherapy agent in lung cancer treatment (Liu et al., 2021).
Effects on Inflammatory and Bone Diseases
Apart from cancer, this compound also shows promise in treating inflammatory and bone diseases. It has been found to reduce inflammation and bone damage in models of arthritis, indicating its potential as an anti-inflammatory agent (Escandell et al., 2007).
Pharmacological Potential in Various Diseases
The diverse range of cucurbitacins, including this compound, highlights their pharmacological potential. They have been recognized for their efficacy in various diseases, indicating their role as important lead molecules for future medicinal research (Kaushik et al., 2015).
Eigenschaften
| 51868-64-5 | |
Molekularformel |
C32H48O8 |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
LMJMTWXDWFWZHV-CWJYERATSA-N |
Isomerische SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Kanonische SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Synonyme |
cucurbitacin Q NSC 135075 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





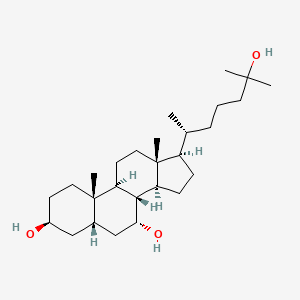
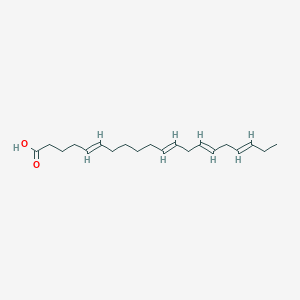

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
